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molecular formula C7H7BrN2O2 B8786580 (2-Bromo-6-nitrophenyl)methanamine

(2-Bromo-6-nitrophenyl)methanamine

Cat. No. B8786580
M. Wt: 231.05 g/mol
InChI Key: PTQLBJPXFPKLKN-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (2-bromo-6-nitrophenyl)methylamine (4.16 g, 18 mmol), ammonium chloride (5.6 g, 108 mmol) and iron powder (4.09 g, 72 mmol) in H2O (32 mL) and MeOH (80 mL) was stirred vigorously for 5 h at 90° C. After cooling to RT, the reaction mixture was filtered through Celite®, washed with MeOH/DCM and the filtrate concentrated in vacuo. The resulting residue was taken up in EtOAc (75 mL) and washed with H2O (75 mL). The aqueous was further extracted with EtOAc (2×75 mL). The combined organic fractions were washed with brine (50 mL), dried (Na2SO4) and concentrated in vacuo. The resulting residue was purified by column chromatography (Si—PPC, gradient 10-75% EtOAc/cyclohexane) to afford the title compound as a red oil (1.46 g, 40%). LCMS (Method C): RT 1.79 min [M+H]+ 211 (for 79Br). 1H NMR (CDCl3, 400 MHz): δ 6.92 (1H, dd, J=8.0, 1.5 Hz), 6.75 (1H, dd, 8.0, 8.0 Hz), 6.64 (1H, dd, J=8.0, 1.5 Hz), 4.02 (2H, bs), 3.25 (1H, bs), 2.68 (3H, s).
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
4.09 g
Type
catalyst
Reaction Step One
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-])=O)[C:3]=1CN.[Cl-].[NH4+:14].[CH3:15]O>O.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH2:8])[C:3]=1[NH:14][CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])CN
Name
Quantity
5.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
32 mL
Type
solvent
Smiles
O
Name
Quantity
4.09 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously for 5 h at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
washed with MeOH/DCM
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
WASH
Type
WASH
Details
washed with H2O (75 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was further extracted with EtOAc (2×75 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography (Si—PPC, gradient 10-75% EtOAc/cyclohexane)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C(=CC=C1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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